1,3,4-Tribromo-2,5-dimethylbenzene
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Description
1,3,4-Tribromo-2,5-dimethylbenzene is a chemical compound with the molecular formula C8H7Br3. It has a molecular weight of 342.85 .
Molecular Structure Analysis
The molecular structure of 1,3,4-Tribromo-2,5-dimethylbenzene consists of a benzene ring with three bromine atoms and two methyl groups attached. The exact positions of these substituents on the benzene ring are as indicated by the numbers in the compound’s name .Physical And Chemical Properties Analysis
1,3,4-Tribromo-2,5-dimethylbenzene has a density of 2.0±0.1 g/cm3, a boiling point of 314.7±37.0 °C at 760 mmHg, and a flash point of 141.2±21.2 °C .Scientific Research Applications
Novel Reagent for Chemical Transformations
Tribromo phloroglucinol has been highlighted as an efficient reagent for converting benzothioamides to the corresponding 1,2,4-thiadiazoles, indicating that brominated compounds can serve as crucial intermediates in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Zali-Boeini & Mansouri, 2015).
Role in Reaction Kinetics and Mechanism Studies
Experimental and theoretical studies on the bromination kinetics of dimethylterephthalonitrile versus dimethylbenzene demonstrate the utility of brominated benzene derivatives in understanding reaction mechanisms, highlighting their significance in developing more efficient chemical processes (Villalba et al., 2018).
Application in Polymer Chemistry
Brominated aromatic compounds have found applications in polymer chemistry, where they serve as building blocks for creating new polymeric materials with potential applications in various fields, including materials science and engineering (Cianga & Yagcı, 2001).
Insights into Molecular Structure and Interactions
Studies on the crystal structure of brominated benzene derivatives provide insights into the effects of halogenation on molecular packing, interactions, and properties, essential for designing materials with specific characteristics (Chen et al., 2017).
Advanced Synthesis Techniques
Research on the synthesis of complex molecules, such as 1,5-dihydropolyalkylated s-indacenes, from brominated benzene derivatives underscores the role of these compounds in facilitating advanced synthetic routes to produce novel chemical entities with potential application across multiple industries (Dahrouch et al., 2001).
properties
IUPAC Name |
1,3,4-tribromo-2,5-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEOGFMVFVUFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554102 |
Source
|
Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Tribromo-2,5-dimethylbenzene | |
CAS RN |
117572-80-2 |
Source
|
Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117572-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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